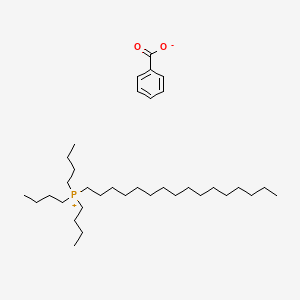
Tributyl(hexadecyl)phosphanium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(hexadecyl)phosphanium benzoate is a phosphonium-based ionic liquid. These types of compounds are known for their unique properties, such as high thermal and chemical stability, making them useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(hexadecyl)phosphanium benzoate can be synthesized by reacting tributylphosphine with hexadecyl bromide in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures (around 65°C) and may take several days to complete. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexadecyl)phosphanium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Tributyl(hexadecyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, enhancing the reaction rates and yields.
Biology: The compound is used in the extraction and purification of biomolecules due to its unique solubility properties.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of tributyl(hexadecyl)phosphanium benzoate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rates. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which stabilize the transition states and lower the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylphosphonium bromide
- Trihexyltetradecylphosphonium bromide
- Benzyltriethylammonium chloride
Uniqueness
Tributyl(hexadecyl)phosphanium benzoate stands out due to its long hydrocarbon chain, which imparts unique solubility and thermal properties. Compared to similar compounds, it offers better phase-transfer capabilities and higher thermal stability, making it more suitable for high-temperature applications .
Properties
CAS No. |
84977-31-1 |
|---|---|
Molecular Formula |
C35H65O2P |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
tributyl(hexadecyl)phosphanium;benzoate |
InChI |
InChI=1S/C28H60P.C7H6O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-28H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
KZABQFJJERKGTP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















